molecular formula C14H11N5O B14460682 (E,E)-1,1'-(2-Nitrosoethene-1,1-diyl)bis(phenyldiazene) CAS No. 74119-56-5

(E,E)-1,1'-(2-Nitrosoethene-1,1-diyl)bis(phenyldiazene)

Cat. No.: B14460682
CAS No.: 74119-56-5
M. Wt: 265.27 g/mol
InChI Key: VTOAEZROPQKQKD-UHFFFAOYSA-N
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Description

(E,E)-1,1’-(2-Nitrosoethene-1,1-diyl)bis(phenyldiazene) is a complex organic compound characterized by its unique structure, which includes nitroso and diazene functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E,E)-1,1’-(2-Nitrosoethene-1,1-diyl)bis(phenyldiazene) typically involves multi-step organic reactions. Common starting materials might include substituted benzene derivatives and nitroso compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for such compounds would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring safety protocols are followed, and implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E,E)-1,1’-(2-Nitrosoethene-1,1-diyl)bis(phenyldiazene) can undergo various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro compounds.

    Reduction: The diazene groups can be reduced to form amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for potential therapeutic properties or as a diagnostic tool.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of (E,E)-1,1’-(2-Nitrosoethene-1,1-diyl)bis(phenyldiazene) involves its interaction with molecular targets such as enzymes or receptors. The nitroso and diazene groups can participate in various chemical reactions, leading to changes in the activity of these targets. The specific pathways involved depend on the context of its use, whether in a biological system or a chemical process.

Comparison with Similar Compounds

Similar Compounds

    Azobenzene: Similar in structure but lacks the nitroso group.

    Nitrosobenzene: Contains the nitroso group but lacks the diazene linkage.

    Benzene derivatives: Various substituted benzenes with different functional groups.

Uniqueness

(E,E)-1,1’-(2-Nitrosoethene-1,1-diyl)bis(phenyldiazene) is unique due to the combination of nitroso and diazene groups in its structure

Properties

CAS No.

74119-56-5

Molecular Formula

C14H11N5O

Molecular Weight

265.27 g/mol

IUPAC Name

(2-nitroso-1-phenyldiazenylethenyl)-phenyldiazene

InChI

InChI=1S/C14H11N5O/c20-15-11-14(18-16-12-7-3-1-4-8-12)19-17-13-9-5-2-6-10-13/h1-11H

InChI Key

VTOAEZROPQKQKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC(=CN=O)N=NC2=CC=CC=C2

Origin of Product

United States

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